

Scientific reasons for denufosol clinical trial failure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Denufosol*

Cat. No.: *B1242441*

[Get Quote](#)

Denufosol Clinical Trial Failure: A Technical Resource

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical trial outcomes for **denufosol**, an investigational treatment for cystic fibrosis (CF).

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for **denufosol** in cystic fibrosis?

A1: **Denufosol** is a selective P2Y2 receptor agonist.[1][2][3] In cystic fibrosis, the underlying defect is a malfunctioning Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, which impairs chloride ion transport across epithelial cells in the lungs. This leads to dehydrated, thick mucus that is difficult to clear.[4] **Denufosol** was designed to bypass the defective CFTR channel by activating the P2Y2 receptor. This activation was intended to stimulate an alternative chloride channel, increase intracellular calcium, inhibit sodium absorption, and increase the ciliary beat frequency.[1][5][6][7] The combined effect was expected to enhance airway hydration and improve mucociliary clearance, independent of the patient's specific CFTR mutation.[2][8]

Q2: Why was there initial optimism for **denufosol's** efficacy?

A2: Initial optimism was based on promising results from early-phase trials and the first Phase III trial, TIGER-1. The TIGER-1 study, a 24-week trial involving 352 CF patients with mild lung impairment ($FEV1 \geq 75\%$ of predicted), met its primary endpoint.^{[5][8]} It demonstrated a statistically significant improvement in lung function, measured as the change in Forced Expiratory Volume in one second (FEV1), compared to placebo.^{[5][8]}

Q3: What were the primary reasons for the ultimate failure of the **denufosol** clinical program?

A3: The **denufosol** program was terminated after the second, larger Phase III trial, TIGER-2, failed to replicate the positive results of TIGER-1.^{[4][9][10]} The TIGER-2 trial, which enrolled 466 patients over a 48-week period, did not meet its primary endpoint of a significant change in FEV1 from baseline compared to placebo.^{[9][11]} Furthermore, there were no statistically significant differences observed in key secondary endpoints, such as the rate of pulmonary exacerbations.^{[9][11]} The collective analysis of the TIGER-2 data indicated an "absence of meaningful treatment benefit," leading to the discontinuation of its development.^[10]

Q4: Were there any safety concerns with **denufosol**?

A4: **Denufosol** was generally well-tolerated in clinical trials.^{[5][12]} The incidence of adverse events and serious adverse events in the **denufosol** groups was comparable to the placebo groups.^{[1][11]} The most commonly reported adverse events were respiratory in nature, such as cough and chest tightness, which were often transient.^{[1][3][13]}

Troubleshooting and Experimental Insights

Issue: Discrepancy in Efficacy Between TIGER-1 and TIGER-2 Trials

Possible Explanations:

- **Trial Duration and Disease Progression:** The TIGER-1 trial was 24 weeks, while TIGER-2 was 48 weeks.^{[8][11]} The longer duration of TIGER-2 may have revealed that the initial small benefit observed in TIGER-1 was not sustained over time.
- **Placebo Effect:** While both were placebo-controlled, the magnitude of the placebo response can vary between trials and may have influenced the outcome.

- **Patient Population Variability:** Although both trials focused on patients with mild lung disease, subtle differences in the baseline characteristics of the enrolled populations could have contributed to the different outcomes.[\[11\]](#)
- **Statistical Significance vs. Clinical Meaningfulness:** The statistically significant result in TIGER-1 was modest (a 45 mL difference in FEV1).[\[8\]](#) This small effect size may not have been robust enough to be consistently replicated and may not have translated into a clinically meaningful long-term benefit. The TIGER-2 results showed only an 8 mL difference between the **denufosol** and placebo groups, which was not statistically significant.[\[9\]](#)[\[14\]](#)

Quantitative Data Summary

Table 1: TIGER-1 Phase III Clinical Trial Results

Endpoint	Denufosol (n=178)	Placebo (n=174)	Treatment Difference	p-value
Primary Endpoint				
Mean Change in FEV1 from Baseline (L)	0.048	0.003	0.045	0.047
Secondary Endpoints				
Pulmonary Exacerbation Rate	Not Specified	Not Specified	No Significant Diff.	N/A
Other Lung Function Measures	Not Specified	Not Specified	No Significant Diff.	N/A

(Data sourced from Accurso FJ, et al. Am J Respir Crit Care Med. 2011)[\[5\]](#)

Table 2: TIGER-2 Phase III Clinical Trial Results

Endpoint	Denufosal (n=233)	Placebo (n=233)	Treatment Difference	p-value
Primary Endpoint				
Mean Change in FEV1 from Baseline (mL)	40	32	8	0.742
Secondary Endpoints				
Rate of change in % predicted FEV1 over 48 weeks	-2.30%	-3.02%	Not Significant	0.410
Change from baseline in FEF25%-75% at week 48 (L/sec)	-0.034	-0.018	Not Significant	0.728
Time to first pulmonary exacerbation	Not Specified	Not Specified	Not Significant	0.132

(Data sourced from Inspire Pharmaceuticals, Inc. press release, Jan 3, 2011)[9][11]

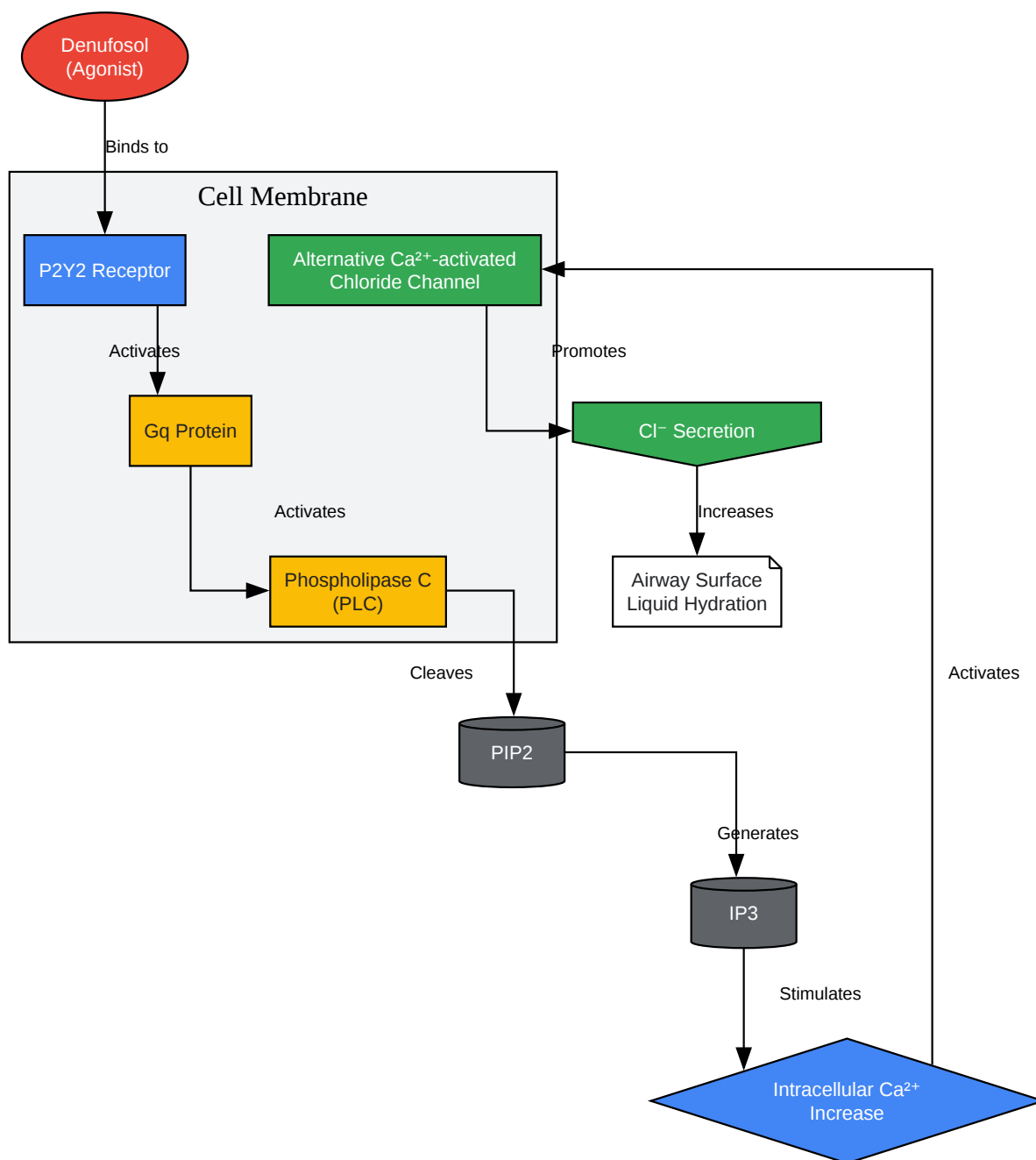
Experimental Protocols

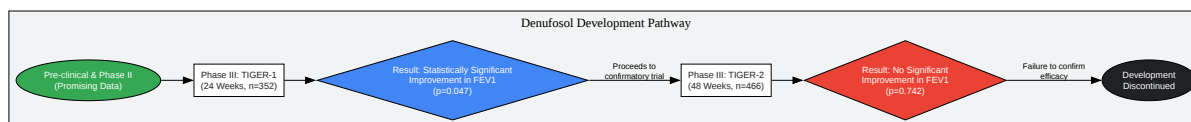
TIGER-1 and TIGER-2 Phase III Trial Methodology

- Study Design: Both TIGER-1 and TIGER-2 were randomized, double-blind, placebo-controlled, multicenter trials.[5][8][11]
- Patient Population: The trials enrolled patients aged 5 years and older with a confirmed diagnosis of cystic fibrosis and mild lung impairment (FEV1 \geq 75% of predicted normal).[5][8]
- Intervention: Patients were randomized to receive either **denufosal** tetrasodium (60 mg) or a matching placebo.[5][8]

- Administration: The study drug was administered three times daily via a jet nebulizer.[4][5][8]
- Duration: TIGER-1 had a 24-week placebo-controlled phase followed by a 24-week open-label extension.[8] TIGER-2 had a duration of 48 weeks.[11][14]
- Primary Efficacy Endpoint: The primary endpoint for both trials was the change from baseline in FEV1 at the end of the treatment period (Week 24 for TIGER-1 and Week 48 for TIGER-2).[4][8][11]
- Secondary Efficacy Endpoints: These included other measures of lung function (e.g., FEF25%-75%), the rate of pulmonary exacerbations, and quality of life assessments.[5][9][14]

Visualizations





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Safety and tolerability of denufosol tetrasodium inhalation solution, a novel P2Y2 receptor agonist: results of a phase 1/phase 2 multicenter study in mild to moderate cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. | BioWorld [bioworld.com]
- 4. Denufosol - Wikipedia [en.wikipedia.org]
- 5. Denufosol tetrasodium in patients with cystic fibrosis and normal to mildly impaired lung function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciencedaily.com [sciencedaily.com]
- 7. researchgate.net [researchgate.net]
- 8. Denufosol Phase 3 Trial Published in Leading Medical Journal - The Boomer Esiason Foundation [esiason.org]
- 9. respiratory-therapy.com [respiratory-therapy.com]
- 10. fiercebiotech.com [fiercebiotech.com]
- 11. fiercebiotech.com [fiercebiotech.com]

- 12. New cystic fibrosis drug tested | NICS Well [nicswell.co.uk]
- 13. Phase 2 randomized safety and efficacy trial of nebulized denufosol tetrasodium in cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Scientific reasons for denufosol clinical trial failure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242441#scientific-reasons-for-denufosol-clinical-trial-failure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com